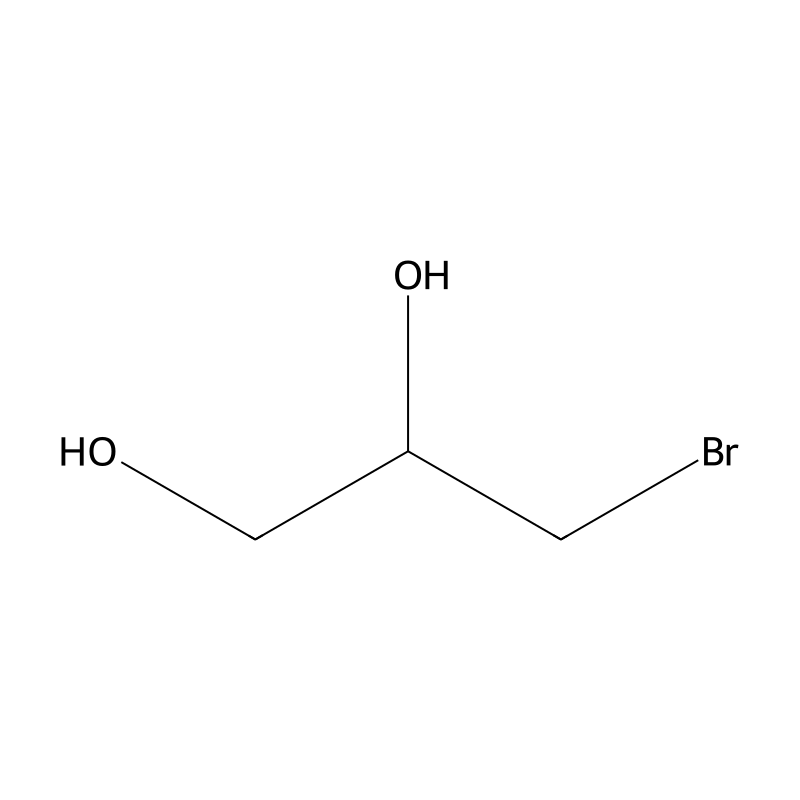3-Bromo-1,2-propanediol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Chemical Properties:
3-Bromo-1,2-propanediol, also known as α-glycerol bromohydrin, is a bromohydrocarbon with the chemical formula C₃H₇BrO₂ []. It is a colorless liquid at room temperature with a boiling point of 72-75 °C at 0.2 mmHg and a density of 1.771 g/mL at 25 °C [].
The primary use of 3-bromo-1,2-propanediol in scientific research lies in its synthesis due to its reactive nature. The presence of both a bromine atom and two hydroxyl groups makes it a valuable intermediate for various organic reactions [].
Applications in Organic Synthesis:
- Preparation of Epoxides: 3-Bromo-1,2-propanediol can be used as a starting material for the synthesis of epoxides, which are cyclic ethers with three-membered rings. This reaction involves the treatment of the diol with a base, such as sodium hydroxide, followed by the addition of a suitable oxidizing agent like hydrogen peroxide [].
- Synthesis of Glycerol Derivatives: Due to its structural similarity to glycerol, 3-bromo-1,2-propanediol can be used to prepare various glycerol derivatives by selective substitution reactions. Replacing the bromine atom with other functional groups, such as azides, amines, or thiols, can lead to diverse and valuable building blocks for further organic synthesis [].
- Preparation of Allylic Alcohols: The conversion of 3-bromo-1,2-propanediol to allylic alcohols involves a rearrangement reaction known as the Pummerer rearrangement. This process allows for the introduction of unsaturation (double bond) into the carbon chain, making the resulting allylic alcohols valuable in the synthesis of complex organic molecules [].
Other Potential Applications:
While not extensively explored, 3-bromo-1,2-propanediol might hold potential in other research areas due to its unique properties:
- Biomedical Research: The presence of bromine and hydroxyl groups could potentially contribute to exploring its antibacterial or antifungal properties, although further investigation is needed [].
- Polymer Chemistry: The combination of reactive groups in the molecule might be suitable for the development of novel polymers with specific functionalities, but this remains an underexplored area [].
3-Bromo-1,2-propanediol is an organic compound with the molecular formula C₃H₇BrO₂ and a molecular weight of approximately 154.99 g/mol. It is classified as a chiral molecule, possessing two enantiomers that differ in their spatial arrangement. This compound is also known by various synonyms, including glycerol bromohydrin and alpha-bromohydrin. Due to its unique structure, 3-bromo-1,2-propanediol has garnered attention in both chemical and biological research for its potential applications and interactions with other biomolecules .
3-Bromo-1,2-propanediol does not have a known direct biological action. Its primary function in scientific research lies in its ability to act as a protecting group for carbonyl functionalities. By reversibly reacting with carbonyl groups, it allows for selective modifications at other sites in a molecule without affecting the carbonyl group.
- Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents such as sodium hydroxide or potassium cyanide.
These reactions allow for the transformation of 3-bromo-1,2-propanediol into various derivatives, which can be useful in synthetic organic chemistry .
Research into the biological activity of 3-bromo-1,2-propanediol indicates that it may interact with various biomolecules, potentially influencing biochemical pathways. Its chiral nature makes it particularly interesting for studies related to drug design and development. Some studies suggest that it may exhibit antimicrobial properties, although further research is needed to fully elucidate its biological effects and mechanisms of action .
Several methods exist for synthesizing 3-bromo-1,2-propanediol:
- Bromination of Glycerol: This common method involves the reaction of glycerol with hydrobromic acid in the presence of a catalyst like sulfuric acid. The reaction conditions are carefully controlled to ensure selective bromination.
- From 3-Oxetanol: A novel synthesis route has been reported where 3-bromo-1,2-propanediol is produced from 3-oxetanol through a ring-opening reaction under standard bromination conditions .
- Continuous Flow Processes: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield while maintaining high purity levels .
The applications of 3-bromo-1,2-propanediol span various fields:
- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Biological Research: Its potential biological activities make it a candidate for further investigation in drug development.
- Industrial Use: The compound is utilized in producing specialty chemicals and as a reagent in various industrial processes .
Several compounds share structural similarities with 3-bromo-1,2-propanediol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-3-Bromopropane-1,2-diol | Enantiomer of 3-bromo-1,2-propanediol | Different spatial arrangement affects properties |
| 3-Chloropropane-1,2-diol | Chlorine atom instead of bromine | May exhibit different reactivity and biological activity |
| 1,3-Dibromopropane | Two bromine atoms at different positions | Increased reactivity due to multiple halogen substituents |
The uniqueness of 3-bromo-1,2-propanediol lies in its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This characteristic is particularly valuable in the synthesis of chiral drugs and other enantioselective applications .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive






